7-Chloro-1-ethoxy-10H-phenothiazine
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Overview
Description
7-Chloro-1-ethoxy-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. The compound’s structure consists of a phenothiazine core with a chlorine atom at the 7th position and an ethoxy group at the 1st position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethoxy-10H-phenothiazine typically involves the Smiles rearrangement, a well-known method for preparing phenothiazine derivatives . The reaction conditions often include the use of strong acids or bases to facilitate the rearrangement process. For instance, the reaction of 2-chloroaniline with sulfur and an oxidizing agent can yield the phenothiazine core, which is then further modified to introduce the ethoxy group at the 1st position .
Industrial Production Methods
Industrial production of phenothiazine derivatives, including this compound, often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethoxy-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the phenothiazine core, affecting its electronic properties.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced phenothiazines, and various substituted phenothiazines, each with distinct chemical and physical properties .
Scientific Research Applications
7-Chloro-1-ethoxy-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its antipsychotic and antiemetic effects, similar to other phenothiazine derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethoxy-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound can modulate the activity of dopamine receptors, leading to its antipsychotic effects. Additionally, it may interact with other pathways involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10H-phenothiazine: Another phenothiazine derivative with similar chemical properties.
Phenoxazine: A structurally related compound with applications in material science and medicine.
Uniqueness
7-Chloro-1-ethoxy-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 1st position and the chlorine atom at the 7th position can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
91074-67-8 |
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Molecular Formula |
C14H12ClNOS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
7-chloro-1-ethoxy-10H-phenothiazine |
InChI |
InChI=1S/C14H12ClNOS/c1-2-17-11-4-3-5-12-14(11)16-10-7-6-9(15)8-13(10)18-12/h3-8,16H,2H2,1H3 |
InChI Key |
JKOXXJZCUFANDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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